

An In-depth Technical Guide to the Physical Properties of Diethyl Malate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl malate*

Cat. No.: *B1220296*

[Get Quote](#)

This guide provides a comprehensive overview of the key physical properties of **diethyl malate**, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this compound.

Physicochemical Properties of Diethyl Malate

Diethyl malate, also known as diethyl 2-hydroxybutanedioate, is an ester of malic acid. Understanding its physical properties is crucial for its application in organic synthesis and as a research chemical. The boiling point and density are fundamental parameters for purification, reaction setup, and dosage calculations.

The boiling point and density of **diethyl malate** have been reported across various sources. These values can vary slightly based on experimental conditions, particularly pressure for the boiling point and temperature for density. A summary of these reported values is presented below for easy comparison.

Physical Property	Value	Conditions
Boiling Point	254.00 °C	@ 760.00 mm Hg
122-124 °C	@ 12 mmHg	
91.00 to 92.00 °C	@ 1.00 mm Hg	
Density	1.128 g/mL	@ 25 °C
1.120 to 1.128	@ 25.00 °C	

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is essential for the reliable use of chemical compounds. The following sections detail the standard experimental methodologies for measuring the boiling point of a liquid organic compound like **diethyl malate**.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical indicator of purity.

2.1.1. Distillation Method

This method is suitable when a relatively larger volume of the liquid is available and purification is also desired.

- Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.
- Procedure:
 - Place the **diethyl malate** sample (at least 5 mL) into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
 - Begin heating the flask gently.
 - As the liquid boils, the vapor will rise and pass into the condenser.

- The temperature reading on the thermometer will stabilize as the vapor continuously bathes the thermometer bulb.
- Record the constant temperature at which the liquid is distilling. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.

- Apparatus Setup:
 - Attach a small test tube containing about 0.5 mL of **diethyl malate** to a thermometer using a rubber band.
 - Invert a capillary tube (sealed at one end) and place it inside the small test tube with the open end submerged in the liquid.
 - Place this assembly into a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).
- Procedure:
 - Gently heat the side arm of the Thiele tube. The oil will circulate, ensuring uniform heating.
 - As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
 - Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the **diethyl malate** boils and its vapor fills the capillary.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and stop. The moment the liquid begins to be drawn up into the capillary tube, the temperature is recorded. This is the boiling point, as the external pressure equals the vapor pressure inside the capillary.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid using the Thiele tube method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Diethyl Malate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220296#physical-properties-of-diethyl-malate-boiling-point-density\]](https://www.benchchem.com/product/b1220296#physical-properties-of-diethyl-malate-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com